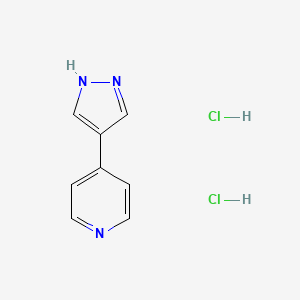

4-(1H-pyrazol-4-yl)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N3 and its molecular weight is 218.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: 2,4-pyridinedione and hydrazine.

Reaction Conditions: Acidic environment, often using hydrochloric acid.

Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the reaction, leading to the formation of 4-(1H-pyrazol-4-yl)pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-pyrazol-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atoms are replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base[][1].

Major Products

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Various substituted derivatives depending on the nucleophile used[][1].

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(1H-pyrazol-4-yl)pyridine dihydrochloride, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that showed significant cytotoxicity against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Neurological Disorders

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. The modulation of M4 receptors can help restore cognitive functions impaired by these conditions, offering a novel therapeutic approach .

Anti-inflammatory and Analgesic Properties

The compound is also recognized for its role in developing anti-inflammatory and analgesic drugs. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for managing chronic inflammatory diseases .

Agricultural Chemistry

Agrochemical Formulation

In agricultural research, this compound is utilized to enhance the efficacy of pesticides and herbicides. Studies have shown that compounds with pyrazole rings improve the performance of agrochemicals by increasing their bioavailability and reducing degradation rates in the environment .

Material Science

Development of Novel Materials

The compound's unique chemical structure allows for its application in material science, particularly in creating polymers with enhanced properties such as durability and resistance to environmental factors. Research is ongoing to explore its use in coatings and other materials that require specific mechanical and chemical properties .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism[][1].

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-pyrazol-3-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.

4-(1H-pyrazol-5-yl)pyridine: Another positional isomer with different chemical properties[][1].

Actividad Biológica

The compound 4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a derivative of pyrazole and pyridine, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including its role as an allosteric modulator of muscarinic acetylcholine receptors, antimicrobial effects, and potential anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of pyrazol-4-yl-pyridine derivatives have revealed that modifications to the pyrazole and pyridine rings significantly influence biological activity. For instance, certain derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological disorders.

Key Findings:

- Allosteric Modulation : Compounds like this compound enhance the binding affinity of acetylcholine at the M4 receptor, potentially aiding in the treatment of conditions such as Alzheimer's disease and schizophrenia .

- Binding Affinity : The estimated binding affinity (pK_B) values for these compounds range from 6.3 to 6.5, indicating a strong interaction with the receptor .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The dihydrochloride form has shown efficacy against various bacterial strains.

In Vitro Evaluation:

- Minimum Inhibitory Concentration (MIC) : Various derivatives were tested, with some showing MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Biofilm Formation : The compound also inhibited biofilm formation in pathogenic bacteria, suggesting its potential utility in treating biofilm-associated infections .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Excellent |

| Other derivatives | Varies | Moderate to excellent |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation.

Case Studies:

- Cell Line Studies : Compounds derived from pyrazol-4-yl-pyridine were tested against various cancer cell lines such as A549 and MCF-7. Notably, some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | Compound X | 0.95 |

| MCF-7 | Compound Y | 0.08 |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Modulation of Signaling Pathways : By acting as PAMs at muscarinic receptors, these compounds can influence neurotransmitter signaling pathways, potentially reversing neurodegenerative symptoms.

Propiedades

IUPAC Name |

4-(1H-pyrazol-4-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUQULULHBLINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.